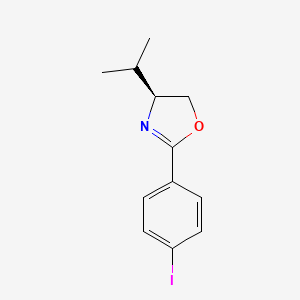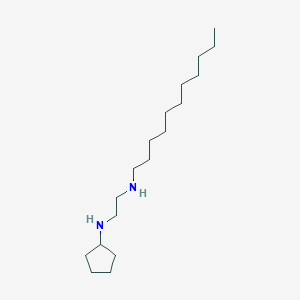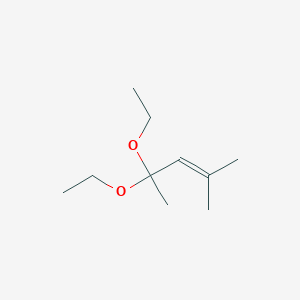![molecular formula C13H15NO3 B14231604 Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate CAS No. 652995-64-7](/img/structure/B14231604.png)
Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate is an organic compound that belongs to the class of imines It is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and an imino group attached to a methylprop-2-enoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate typically involves the reaction of ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate with an appropriate amine under specific conditions. For instance, the reaction can be carried out in absolute ethanol with a few drops of piperidine as a catalyst . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the availability of high-purity starting materials. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, reduction may produce amine derivatives, and substitution reactions can result in various substituted imines.
Applications De Recherche Scientifique
Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar in structure but with a pyrrole ring.
Ethyl 5-(alkylimino)-4-hydroxy-2-(arylimino)-3-alkylthiazolidine-4-carboxylates: Contains a thiazolidine ring and similar imino functionalities.
Uniqueness
Ethyl 3-[(4-methoxyphenyl)imino]-2-methylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methoxyphenyl group and the imino functionality allows for versatile chemical modifications and interactions with biological targets.
Propriétés
Numéro CAS |
652995-64-7 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
InChI |
InChI=1S/C13H15NO3/c1-4-17-13(15)10(2)9-14-11-5-7-12(16-3)8-6-11/h5-8H,4H2,1-3H3 |
Clé InChI |
WNGOLLWUYCIYFE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C=NC1=CC=C(C=C1)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)

![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)



![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)

![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)

![(1H-Indol-3-yl)(2-{[(pyridin-4-yl)methyl]amino}phenyl)methanone](/img/structure/B14231589.png)


